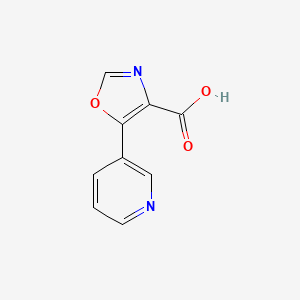![molecular formula C11H9ClFN3 B1414939 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine CAS No. 919522-25-1](/img/structure/B1414939.png)
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine
Vue d'ensemble
Description
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine is a chemical compound with the CAS Number: 919522-25-1 . It has a molecular weight of 237.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-N-(2-fluorobenzyl)-3-pyridazinamine . The InChI Code is 1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-3-1-2-4-9(8)13/h1-6H,7H2,(H,14,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.66 . It’s a powder that’s typically stored at room temperature . For more specific physical and chemical properties, such as melting point, boiling point, and density, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives, including 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine, have been studied for their potential as antimicrobial agents. The presence of the pyridazine ring can contribute to the compound’s ability to inhibit the growth of various bacteria and fungi, making it a candidate for the development of new antimicrobial drugs .
Antidepressant Properties
Research has indicated that compounds with a pyridazine scaffold may exhibit antidepressant effects. This is attributed to their interaction with neurotransmitter systems in the brain, which can be beneficial for treating depression and related mood disorders .
Anticancer Applications
Pyridazine derivatives have shown promise in anticancer research. They can interfere with the proliferation of cancer cells, potentially leading to the development of novel anticancer therapies .
Antiplatelet Activity
The compound’s structure is conducive to antiplatelet activity, which can prevent the formation of blood clots. This application is particularly relevant in the prevention of thrombotic diseases .
Antiulcer Potential
Due to its chemical structure, 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine may have applications in treating ulcers. It could help in reducing gastric acid secretion or protecting the stomach lining .
Herbicidal Properties
Some pyridazine derivatives are used as herbicides. This compound could be explored for its potential to control unwanted plant growth in agricultural settings .
Antifeedant Effects
In the realm of pest control, this compound might be used to develop antifeedants, substances that deter pests from feeding on crops, thus protecting them from damage .
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-3-1-2-4-9(8)13/h1-6H,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSMXUULRIJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651903 | |
| Record name | 6-Chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
CAS RN |
919522-25-1 | |
| Record name | 6-Chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



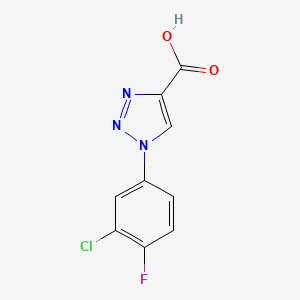
![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)
![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)

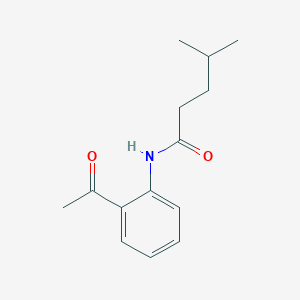
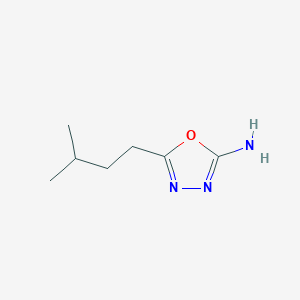
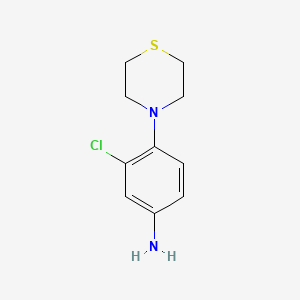




![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)

